molecular formula C8H10FNO2 B13073167 2-(2-Amino-3-fluorophenoxy)ethan-1-OL

2-(2-Amino-3-fluorophenoxy)ethan-1-OL

Cat. No.: B13073167
M. Wt: 171.17 g/mol
InChI Key: QQPQTYYUOZOLIC-UHFFFAOYSA-N
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Description

2-(2-Amino-3-fluorophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H10FNO2 and a molecular weight of 171.17 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a phenoxy group attached to an ethan-1-ol backbone. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-fluorophenoxy)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 2-chloroethanol.

    Reaction: The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol with the amino group of 2-fluoroaniline. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-fluorophenoxy)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 2-(2-Amino-3-fluorophenoxy)acetaldehyde.

    Reduction: Formation of 2-(2-Amino-3-fluorophenoxy)ethanamine.

    Substitution: Formation of 2-(2-Amino-3-chlorophenoxy)ethan-1-ol when fluorine is substituted with chlorine.

Scientific Research Applications

2-(2-Amino-3-fluorophenoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-fluorophenoxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-4-fluorophenoxy)ethan-1-ol: Similar structure but with the fluorine atom at the 4-position.

    2-(2-Amino-3-chlorophenoxy)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-Amino-3-methylphenoxy)ethan-1-ol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

2-(2-Amino-3-fluorophenoxy)ethan-1-ol is unique due to the presence of the fluorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

2-(2-amino-3-fluorophenoxy)ethanol

InChI

InChI=1S/C8H10FNO2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,10H2

InChI Key

QQPQTYYUOZOLIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)OCCO

Origin of Product

United States

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